1-(4-methoxyphenyl)-1H-indole

Physicochemical profiling ADME prediction Lead optimisation

1-(4-Methoxyphenyl)-1H-indole is an N-arylindole derivative in which a 4-methoxyphenyl group is substituted at the indole nitrogen. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g·mol⁻¹.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 93597-01-4
Cat. No. B8815816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-1H-indole
CAS93597-01-4
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3
InChIKeyCJJDJQFZVLGJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-methoxyphenyl)-1H-indole (CAS 93597-01-4): Physicochemical and Pharmacological Baseline for Informed Procurement


1-(4-Methoxyphenyl)-1H-indole is an N-arylindole derivative in which a 4-methoxyphenyl group is substituted at the indole nitrogen. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g·mol⁻¹. Calculated physicochemical descriptors include a LogP of 3.64 and a topological polar surface area (PSA) of 14.16 Ų, indicating moderate lipophilicity and low hydrogen‑bonding capacity . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and as a substrate in metal‑catalysed C–N cross‑coupling methodology studies .

Why 1-(4‑methoxyphenyl)-1H‑indole Cannot Be Replaced by Close N‑Arylindole Analogs: Critical Differences in Bioactivity and Synthetic Utility


The electronic nature and steric profile of the N‑aryl substituent in indoles profoundly affect both biological target engagement and chemical reactivity. The 4‑methoxy group imparts distinct electron‑donating character that modulates the indole core’s π‑system, influencing binding affinity to potassium channels (as demonstrated in U.S. Patent 5,158,969) and altering oxidative metabolism profiles relative to 4‑methyl, 4‑chloro or unsubstituted phenyl analogs [1]. In addition, the 4‑methoxyphenyl group is a critical determinant of selectivity in kinase inhibition: the parent 1‑(4‑methoxyphenyl)‑1H‑indole scaffold is essentially inactive against DYRK1A, whereas introduction of a 6‑hydroxy substituent yields a potent inhibitor (IC₅₀ = 0.104 µM), demonstrating that the core alone is not sufficient and that substitution pattern dramatically controls activity [2]. Generic replacement with a different N‑arylindole may therefore compromise target activity, alter pharmacokinetic behaviour, or invalidate patent exemplification.

1-(4‑methoxyphenyl)-1H‑indole: Comparator‑Based Quantitative Differentiation Evidence


Comparative Lipophilicity of 1-(4‑methoxyphenyl)-1H‑indole Versus 1‑Phenyl‑1H‑indole

The 4‑methoxy substituent increases lipophilicity relative to the unsubstituted phenyl analog. 1-(4‑Methoxyphenyl)-1H‑indole has a calculated LogP of 3.64 and a PSA of 14.16 Ų . Although an experimentally determined LogP for 1‑phenyl‑1H‑indole is not available from the same method, the Hansch π constant for a para‑methoxy group is approximately +0.5, implying a predicted LogP for the unsubstituted congener of roughly 3.1–3.2 [1]. This difference of +0.4 to +0.6 log units indicates moderately enhanced membrane permeability for the target compound.

Physicochemical profiling ADME prediction Lead optimisation

DYRK1A Inhibitory Activity: Parent 1-(4‑methoxyphenyl)-1H‑indole Versus 6‑Hydroxy‑5‑nitro Analog ID‑8

In a head‑to‑head kinase panel, the 1-(4‑methoxyphenyl)-1H‑indole scaffold lacking a 6‑hydroxy substituent (Compound 38; R₁=H, R₂=NO₂, R₃=p‑OCH₃) showed no detectable inhibition of DYRK1A (IC₅₀ ≫ 20 µM, listed as NC – not calculable) [1]. By contrast, ID‑8 (6‑OH, 5‑NO₂, N‑(4‑methoxyphenyl)) inhibited DYRK1A with an IC₅₀ of 0.104 µM in the same assay [1]. This >190‑fold difference demonstrates that the N‑(4‑methoxyphenyl)indole core alone is not sufficient for DYRK1A inhibition; the 6‑hydroxy group is essential.

Kinase inhibition DYRK1A Neurodegenerative disease Selectivity profiling

Patent Exemplification for CNS Potassium‑Channel Blockade: 1-(4‑methoxyphenyl)-1H‑indole Versus Non‑exemplicated N‑Arylindoles

U.S. Patent 5,158,969 claims a method of treating CNS disorders (depression, memory disorders, Alzheimer’s disease, diabetes) using 1-(4‑methoxyphenyl)-indole [1]. The compound is specifically recited in Claims 5–8, whereas closely related N‑arylindoles (e.g., 1‑phenylindole, 1‑(4‑chlorophenyl)indole) are not exemplicated with the same prominence. In vivo, 1‑(4‑methoxyphenyl)-indole (7.5–30 mg/kg i.p.) significantly improved social recognition memory in rats [1]. Quantitative comparator data for other N‑arylindoles in this assay are not disclosed, but the patent language provides a regulatory‑grade differentiation point.

Potassium channel blocker CNS disorders Patent pharmacology Intellectual property

Optimal Procurement and Application Scenarios for 1-(4‑methoxyphenyl)-1H‑indole


CNS Drug Discovery: Potassium Channel Blocker Lead Optimisation

Based on U.S. Patent 5,158,969, 1‑(4‑methoxyphenyl)-1H‑indole is exemplicated for treating depression, memory disorders and Alzheimer’s disease via potassium channel blockade [1]. Research groups pursuing novel CNS therapeutics with a disclosed in vivo efficacy anchor should procure this specific N‑arylindole rather than non‑exemplicated analogs, as it provides a validated starting point for medicinal chemistry optimisation.

Kinase Inhibitor Selectivity Studies: Negative Control for DYRK1A Screening

As demonstrated in eLife 2017, the 1‑(4‑methoxyphenyl)-1H‑indole core lacking a 6‑hydroxy group is >190‑fold less active against DYRK1A than the potent inhibitor ID‑8 [1]. This compound can therefore serve as a well‑characterised negative control or as a scaffold for deliberate SAR exploration where DYRK1A inactivity is desired, enabling researchers to probe the contribution of the 6‑hydroxy substituent.

Synthetic Methodology Development: Substrate for C–N Cross‑Coupling Optimisation

Numerous publications indexed on LookChem employ 1‑(4‑methoxyphenyl)-1H‑indole as a model substrate in Pd‑, Cu‑ and Co‑catalysed C–N bond‑forming reactions [1]. Its electron‑rich 4‑methoxyphenyl group provides a distinct reactivity profile compared to 1‑phenylindole, making it a valuable standard substrate for developing and benchmarking new catalytic systems.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.